2,5,9-Trimethyldecane

Description

Contextualizing 2,5,9-Trimethyldecane within Branched Alkane Chemistry

This compound is a saturated hydrocarbon with the chemical formula C₁₃H₂₈. nist.govnist.govnih.gov It belongs to the class of compounds known as alkanes, which are characterized by single carbon-carbon bonds, rendering them relatively stable and less reactive than unsaturated hydrocarbons. cymitquimica.com Specifically, it is a branched-chain alkane, meaning that alkyl groups are bonded to a central carbon chain, rather than the carbons forming a continuous, linear sequence. thoughtco.com

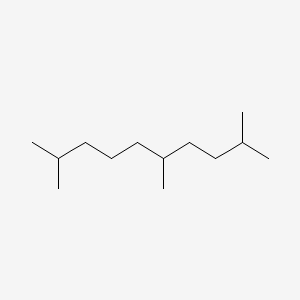

The structure of this compound, as its IUPAC name suggests, consists of a ten-carbon backbone (decane) with three methyl (-CH₃) group substituents attached at the second, fifth, and ninth carbon positions. cymitquimica.comlibretexts.org This branching significantly influences its physical properties. Compared to straight-chain alkanes with the same molecular weight, branched alkanes like this compound generally exhibit lower boiling points. cymitquimica.com

The nomenclature of branched alkanes follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.orgck12.org The process involves identifying the longest continuous chain of carbon atoms (the parent chain), numbering the carbons to give the substituents the lowest possible locants, and naming the attached alkyl groups. libretexts.orgck12.orgucalgary.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₈ nist.govnist.govnih.gov |

| Molecular Weight | 184.36 g/mol nist.govnih.gov |

| CAS Number | 62108-22-9 nist.govnist.gov |

| Boiling Point | 206-212.2 °C letopharm.comchemicalbook.com |

| Density | ~0.754 - 0.776 g/cm³ letopharm.comstenutz.eu |

| Refractive Index | ~1.422 - 1.434 letopharm.comstenutz.eu |

Significance of this compound as a Target for Academic Inquiry

The relevance of this compound in academic research stems from its presence in diverse natural systems and its potential application as a biomarker. As a Volatile Organic Compound (VOC), it has been identified in various biological sources.

Natural Occurrence:

Fungi: Research using headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) has identified this compound as a volatile component in Ophiocordyceps sinensis, a fungus highly valued in traditional medicine. researchgate.net

Plants: The compound has been detected in an extract from the leaves of Xanthorrhoea johnsonii, an Australian plant. researchgate.net

Biomarker Research:

Asthma: Studies analyzing exhaled breath have pointed to this compound as a potential VOC biomarker for distinguishing between different asthma-related conditions. wjgnet.com

Lung Cancer: In the search for non-invasive diagnostic methods, some studies have investigated the profile of VOCs in the exhaled breath of patients. While many alkanes are associated with oxidative stress, some research has noted the presence of related trimethyl-branched alkanes in samples from lung cancer patients. nih.govresearchgate.netsemanticscholar.org

Geochemistry:

The compound is also of interest in geochemistry. It has been found as a component of thermogenic gas hydrates from the seafloor of Barkley Canyon on the northern Cascadia Margin, providing insights into the origin and maturity of the gas source. researchgate.net

Analytical Chemistry:

Due to its well-defined structure, this compound can serve as a reference compound or standard in analytical techniques like gas chromatography for the analysis of complex hydrocarbon mixtures.

Structure

3D Structure

Properties

IUPAC Name |

2,5,9-trimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-11(2)7-6-8-13(5)10-9-12(3)4/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAQOUURBLPHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334825 | |

| Record name | 2,5,9-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-22-9 | |

| Record name | 2,5,9-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Distribution and Natural Biogenic Occurrence of 2,5,9 Trimethyldecane

Presence in Terrestrial Flora Extracts

2,5,9-Trimethyldecane has been identified as a volatile constituent in several plant species. Its detection is often the result of advanced analytical techniques used to characterize the complex chemical profiles of plant extracts.

The Australian grasstree, Xanthorrhoea johnsonii, produces a methanolic leaf extract that has demonstrated toxic and apparent anesthetic or sedative effects in bioassays. researchgate.netnih.govnih.gov To identify the compounds responsible for this bioactivity, researchers analyzed a toxic ethyl acetate (B1210297) fraction of the extract using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This analysis revealed the presence of 12 primary compounds, one of which was identified as this compound. researchgate.netresearchgate.net

Table 1: Compounds Identified in Xanthorrhoea johnsonii Leaf Extract

| Compound Name |

|---|

| O-hydroxycinnamic acid |

| Acetic acid |

| 2,2-dimethoxybutane |

| Pinacol |

| 4-methyl-1,3-dioxane |

| Decane |

| 2,2-dimethylbutane |

| This compound |

| 1,2-benzenediol |

| 1,2,3-benzenetriol |

| Benzoic acid |

| Unidentified compound |

Source: ResearchGate researchgate.net

This compound has also been detected as a minor volatile component in the leaves of Stevia rebaudiana. mdpi.comresearchgate.netbioline.org.br In a study examining the effects of different drying techniques (sun, oven, and microwave) on the volatile compounds of stevia leaves, this compound was identified among a wide variety of other chemicals. bioline.org.br While compounds like 1-docosanol (B1670855) and hexanoic acid were present in larger amounts, this compound was consistently detected at lower concentrations across the different drying methods. bioline.org.br

Occurrence in Fungal and Invertebrate Biological Systems

The compound is notably present in the unique symbiotic relationship between the fungus Ophiocordyceps sinensis and its insect hosts.

Ophiocordyceps sinensis, the caterpillar fungus, is a valuable medicinal mushroom. xiahepublishing.com Analysis of its volatile components is crucial for understanding its biology and for quality control of its products. A comprehensive study using headspace solid-phase microextraction (HS-SPME) combined with two-dimensional gas chromatography and time-of-flight mass spectrometry (GC×GC-QTOFMS) identified 120 volatile compounds across 16 different product types, including natural and artificially cultivated O. sinensis. mdpi.comnih.gov

Within these analyses, alkanes were found to be the dominant class of compounds. mdpi.comnih.gov While there is some ambiguity in the reporting, with some parts of a key study identifying the compound as this compound in a figure caption, the text of the same and related studies predominantly refers to the isomer 2,5,6-trimethyldecane (B1670050) as the most abundant alkane. mdpi.comresearchgate.netnih.govresearchgate.net This alkane was identified in natural Chinese cordyceps, artificially cultivated cordyceps, and various fermented fungal products. mdpi.comxiahepublishing.comwindows.net

The same advanced analytical methods used for the fungus were applied to its insect hosts from the Thitarodes genus. mdpi.comnih.gov The analysis included both uninfected and infected insect larvae and pupae. mdpi.comresearchgate.net The results showed that the dominant alkane, referred to as 2,5,6-trimethyldecane in the text and this compound in a figure, was also present in high concentrations in the insect hosts, including uninfected pupae. mdpi.comresearchgate.net This suggests a potential biosynthetic origin in both the fungus and the insect.

Table 2: Relative Content of the Dominant Alkane in O. sinensis and Host Products

| Product Category | Dominant Alkane | Relative Content (%) |

|---|---|---|

| Chinese Cordyceps | 2,5,6-Trimethyldecane* | up to 23% |

| Insect Hosts | 2,5,6-Trimethyldecane* | 12.4 ± 1.8 |

| Fungal Mycelia/Fruiting Bodies | 2,5,6-Trimethyldecane* | Varies |

Note: One source identifies this as this compound in a figure caption but refers to it as 2,5,6-trimethyldecane in the main text. mdpi.com

Atmospheric and Anthropogenic Environmental Pathways

The environmental presence of this compound is not limited to its biogenic sources. As a volatile organic compound (VOC), it can enter the atmosphere and be subject to environmental transport and transformation. europa.eu The European Chemicals Agency (ECHA) includes data on its environmental fate, noting pathways such as phototransformation in the air. europa.eu

Its presence in the atmosphere has been noted in the context of air pollution monitoring. copernicus.org For instance, the isomer 2,5,6-trimethyldecane was listed among the VOCs measured by an uncrewed aerial vehicle platform designed for sampling air pollutants. copernicus.org

Furthermore, anthropogenic activities may contribute to its environmental distribution. It is a flammable liquid, and its handling and use in industrial settings represent a potential pathway for release. cymitquimica.com Additionally, processes designed to convert gas from landfills or bio-generation systems into liquid hydrocarbons could potentially produce this compound, highlighting a link between waste management technologies and its presence in the environment. google.com

Quantification in Indoor and Outdoor Air Environments

While comprehensive quantification of this compound in general indoor and outdoor air is not widely documented, its presence in specific indoor environments has been noted. A study analyzing the exhaled breath of adults identified this compound as one of two key VOCs that could help distinguish between asthmatic and non-asthmatic atopic individuals. nih.govnih.gov This finding suggests a potential biogenic origin for this compound in indoor settings, specifically from human metabolic processes. The study highlighted that along with 2-methylpentane (B89812), this compound was a significant biomarker in this differentiation, achieving a classification accuracy of 90.5%. nih.gov

General studies on volatile organic compounds in indoor and outdoor air in various urban settings have been conducted, but have not specifically reported the concentration of this compound, instead focusing on more common VOCs. mdpi.com However, the inclusion of this compound in air quality databases and conversion calculators suggests it is a compound of interest in air quality monitoring. pacelabs.com

Presence in Synthetic Environmental Discharges (e.g., Carwash Effluents, Coal Pyrolysis)

The presence of trimethyldecane isomers has been linked to synthetic environmental discharges. Specifically, 2,5,6-trimethyldecane has been identified as a volatile organic substance found in carwash effluent tanks and as a product of coal pyrolysis. While this is a different isomer, the structural similarity suggests that this compound could potentially be found in similar environments resulting from industrial processes and waste streams.

Furthermore, a patent for a gas-to-liquid reactor, a technology for converting gaseous hydrocarbons into liquid fuels, lists This compound as a potential product of molecular growth of hydrocarbons. google.com This indicates its possible formation in industrial processes involving the synthesis of complex hydrocarbons from simpler ones.

Detection in Air Freshener Emissions

Studies on the chemical composition of air freshener emissions have identified various isomers of trimethyldecane, though the presence of this compound itself is not consistently reported. A comprehensive analysis of volatile chemical emissions from car air fresheners detected several other trimethyldecane isomers, such as 2,2,9-trimethyldecane and 2,3,6-trimethyldecane , among a wide array of other volatile organic compounds. nespurban.edu.au This suggests that branched alkanes are a component of fragrance formulations, likely as solvents or carriers for the scent molecules.

While direct detection of this compound in air fresheners is not explicitly documented in the reviewed literature, the presence of its isomers in such products makes it a compound of potential interest in the assessment of indoor air quality related to consumer product use. nasa.govjsr.orgcore.ac.ukresearchgate.netnespurban.edu.au

Occurrence in Processed Foodstuffs

The analysis of volatile compounds in foodstuffs is crucial for understanding flavor and aroma profiles. While the presence of this compound in mainstream processed foods is not extensively documented, it has been identified in specific natural products.

Identification in Black Tea Samples

Direct identification of this compound in black tea (Camellia sinensis) has not been found in the reviewed literature. Numerous studies on the volatile components of black tea have identified a wide range of compounds, including other hydrocarbons, but not this specific isomer. nih.govresearchgate.net

However, a study on the volatile components of Ophiocordyceps sinensis (a fungus) and its insect host products did identify This compound . mdpi.com This finding is significant as it demonstrates a natural, biogenic source of the compound. The analysis, using comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry, showed that alkanes were the dominant compounds in these products. mdpi.com While not black tea, this discovery in a different natural product suggests that this compound can be of biological origin and could potentially be present in other complex natural matrices.

The following table summarizes the findings on the occurrence of this compound and its isomers:

| Compound | Source/Matrix | Finding | Reference |

| This compound | Exhaled Breath (Indoor Air) | Identified as a biomarker to distinguish between asthmatic and non-asthmatic atopic individuals. | nih.govnih.gov |

| 2,5,6-Trimethyldecane | Carwash Effluent, Coal Pyrolysis | Identified as a volatile organic substance. | |

| This compound | Gas-to-Liquid Reactor Product | Listed as a potential product of hydrocarbon molecular growth. | google.com |

| 2,2,9-Trimethyldecane | Car Air Freshener Emissions | Detected as a volatile emission. | nespurban.edu.au |

| 2,3,6-Trimethyldecane | Car Air Freshener Emissions | Detected as a volatile emission. | nespurban.edu.au |

| This compound | Ophiocordyceps sinensis and Insect Host Products | Identified as a volatile component. | mdpi.com |

Advanced Analytical Methodologies for 2,5,9 Trimethyldecane Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 2,5,9-trimethyldecane from other volatile and semi-volatile compounds. Gas chromatography, in particular, is the method of choice due to the compound's volatility.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. nih.govnih.gov In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. ksu.edu.sa Following separation, the compounds are introduced into a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. libretexts.org

Qualitative Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or a reference library. libretexts.org The retention index, a normalized measure of retention time, helps in comparing data across different systems. ksu.edu.sanist.gov For instance, this compound has been identified in exhaled breath samples as a potential biomarker for asthma and in the volatile profiles of polyethylene (B3416737) materials. nih.govdoi.org

Quantitative Analysis: Once identified, the amount of this compound can be determined. The area under the chromatographic peak is proportional to the concentration of the compound in the sample. libretexts.org For accurate quantification, especially when high precision is needed, the use of an internal standard is recommended to correct for variations in injection volume and detector response. libretexts.org

Table 1: Examples of this compound Identification using GC-MS

| Sample Matrix | Analytical Focus | Key Finding |

| Exhaled Breath | Asthma diagnosis | Identified as one of two VOCs that could classify a specific patient group with 90.5% accuracy. nih.gov |

| Alcohol-to-Jet (ATJ) Fuel | Fuel characterization | Identified as a component of the paraffinic hydrocarbons in the fuel. acs.org |

| Recycled Polyethylene (PE) | Material science | Detected as a volatile compound in recycled PE. doi.org |

| Ophiocordyceps sinensis | Natural products | Identified as a dominant volatile compound in this medicinal fungus. mdpi.com |

Utilization of Comprehensive Two-Dimensional Gas Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (GC×GC-QTOFMS)

For highly complex samples where one-dimensional GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. chromatographyonline.comchromatographyonline.com This technique employs two columns with different stationary phases connected by a modulator. chromatographyonline.com The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. chromatographyonline.com This results in a two-dimensional chromatogram with structured groupings of compounds by chemical class (e.g., alkanes, aromatics), greatly increasing peak capacity and separation power. gcms.cz

When coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOFMS), the analytical power is further amplified. nist.gov QTOFMS provides highly accurate mass measurements, which aids in the confident determination of elemental formulas for unknown compounds and offers better selectivity. nist.gov

In the analysis of volatile compounds from the fungus Ophiocordyceps sinensis, GC×GC was able to separate this compound from seven other co-eluting compounds that appeared as a single peak in a one-dimensional GC analysis. mdpi.com This superior separation is critical for both accurate identification and quantification in complex matrices like fuels and biological extracts. mdpi.comdlr.de

Table 2: GC×GC-QTOFMS System Parameters for Volatile Compound Analysis

| Parameter | Specification | Purpose |

| First Dimension Column | Weak-polar (e.g., HP-5 MS, 30 m) | Primary separation based on boiling point. mdpi.com |

| Second Dimension Column | More polar (e.g., DB-17 MS, 1.2 m) | Secondary, fast separation based on polarity. mdpi.com |

| Modulator | Thermal loop modulator | Traps and re-injects effluent from the 1D to the 2D column. dlr.de |

| Mass Spectrometer | QTOF-MS | Provides high-resolution mass data for accurate compound identification. nist.gov |

| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra. nist.gov |

Sample Preparation Strategies for Volatile Compound Extraction

Effective extraction and concentration of this compound from its sample matrix is a critical prerequisite for successful chromatographic analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Techniques

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and efficient sample preparation technique ideal for volatile compounds like this compound. mdpi.comchromatographyonline.com The method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. chromatographyonline.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. nih.gov After a set extraction time, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis. nih.gov

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction temperature, and extraction time. mdpi.comnih.gov For general-purpose volatile organic compound (VOC) analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used due to its ability to adsorb a wide range of compounds. nih.govfrontiersin.org Optimization of parameters is crucial; for example, in the analysis of volatiles from dry-cured ham, optimal conditions were determined to be an extraction temperature of 70°C for 60 minutes. nih.govfrontiersin.org This technique has been successfully applied to extract this compound from complex samples such as the fungus Ophiocordyceps sinensis. mdpi.com

Table 3: Optimized HS-SPME Parameters for Volatile Compound Analysis

| Parameter | Optimized Value | Rationale |

| Fiber Type | DVB/CAR/PDMS | Broad-spectrum coating for a wide range of volatile and semi-volatile compounds. nih.gov |

| Extraction Temperature | 60-70 °C | Increases analyte volatility, enhancing transfer to the headspace for adsorption. nih.govresearchgate.net |

| Equilibration Time | 15-60 min | Allows the sample to reach thermal equilibrium, ensuring reproducible partitioning of volatiles into the headspace. mdpi.comfrontiersin.org |

| Extraction Time | 40-60 min | Sufficient time for analytes to adsorb onto the SPME fiber to reach equilibrium or maximize yield. nih.govresearchgate.net |

| Desorption Time | 4-5 min | Ensures complete transfer of analytes from the fiber to the GC injector. nih.govfrontiersin.org |

Spectroscopic Identification and Data Processing

The final step in the analytical workflow is the confident identification of the separated compound using its mass spectrum.

Mass Spectral Database Matching (e.g., NIST Library) for Compound Confirmation

After a mass spectrum is acquired from the GC-MS analysis, it is processed by a data system. The primary method for identifying the compound is to compare the experimental mass spectrum against a large, curated reference database. jordilabs.com The most common and comprehensive of these is the NIST/EPA/NIH Mass Spectral Library, which contains electron ionization (EI) spectra for hundreds of thousands of compounds. jordilabs.comnist.gov

The matching algorithm compares the m/z values and relative intensities of the peaks in the experimental spectrum to the entries in the library. jordilabs.com It then generates a "hit list" of potential matches, ranked by a similarity score, often called a "Match Factor" or "Reverse Match Factor". jordilabs.com A high match factor (typically >900 on a scale to 999) indicates an excellent match between the unknown spectrum and a library spectrum. jordilabs.com

The mass spectrum for this compound is present in the NIST library (NIST Number: 60673) and is characterized by a base peak at m/z 57, with other significant fragments at m/z 43 and 71. nih.gov The molecular ion (M+) peak at m/z 184 is also a key identifier. nist.gov This database matching is a standard and essential step for the confirmation of this compound in numerous studies, including the analysis of exhaled breath and fuels. wjgnet.comncat.edu

Role as an Analytical Reference Standard in Complex Mixture Analysis

In the field of analytical chemistry, reference standards are indispensable for ensuring the accuracy and reliability of qualitative and quantitative analyses. A reference standard is a highly purified and well-characterized compound used as a benchmark for identifying and quantifying components within complex mixtures. This compound, a branched-chain alkane, serves as such a standard in various analytical applications, particularly those involving gas chromatography (GC) and mass spectrometry (MS). Its defined chemical structure and physical properties allow it to be used for the identification of unknown compounds and the calibration of analytical instruments.

The primary utility of this compound as a reference standard stems from its consistent behavior under specific analytical conditions. In gas chromatography, its retention time—the time it takes to pass through the chromatographic column—is a key identifier. By comparing the retention time of an unknown peak in a sample chromatogram to that of a known this compound standard, analysts can tentatively identify its presence. This is often confirmed by mass spectrometry, which provides a unique fragmentation pattern, or "fingerprint," for the molecule. The mass spectrum of this compound is available in spectral databases like the NIST WebBook, which serves as a crucial reference for this confirmation. nist.govnist.gov

Applications in Volatile Organic Compound (VOC) Analysis

This compound has been identified as a significant volatile organic compound (VOC) in several research areas, most notably in medical diagnostics and environmental science. Its presence in complex mixtures, such as exhaled breath, makes it a candidate for use as a biomarker.

In a notable study focused on asthma diagnosis, researchers used a portable gas chromatography system to analyze exhaled breath. umich.edu They identified a set of VOCs that could distinguish between asthmatic and non-asthmatic individuals. umich.edunih.gov Among these, this compound, in combination with 2-methylpentane (B89812), formed a two-compound biomarker panel that demonstrated a high classification accuracy for identifying atopic subjects. umich.edunih.gov The use of a known standard for this compound was essential for the positive identification of this compound in the breath samples. wjgnet.com

The table below summarizes findings from a study where this compound was part of a panel of VOCs used to classify patient groups based on exhaled breath analysis. nih.gov

Table 1: VOC Panels for Asthma Phenotype Classification

| VOC Panel | Number of Compounds | Key Compounds Included | Classification Accuracy |

|---|---|---|---|

| Group 1 | 9 | 2,4-dimethyl-heptane, 3,3-dimethyl-octane, etc. | 94.4% |

| Group 2 | 2 | 2-methylpentane, This compound | 90.5% |

Use in Material and Fuel Characterization

The analysis of fuels and polymers often involves separating and identifying a large number of hydrocarbon isomers. This compound is listed as a component in studies characterizing aviation fuels and in the analysis of volatile compounds from materials like polyethylene. ncat.edudoi.org In these contexts, reference standards for various branched alkanes, including this compound, are critical for building the comprehensive compound libraries needed to interpret the complex chromatograms produced from these samples. ncat.edu For instance, research on alcohol-to-jet (ATJ) fuel involved the chemical analysis of its major components, where various branched alkanes were identified and compared against pure compounds to develop a surrogate fuel mixture. acs.org

Similarly, in a study differentiating between virgin and recycled polyethylene, headspace GC-MS was used to identify the volatile organic compounds released from the materials. This compound was one of the many compounds identified that could potentially serve as a marker to distinguish between the two types of plastic. doi.org

Application in Natural Product Analysis

The complex volatile profiles of natural products, such as those from plants and fungi, present a significant analytical challenge. In a metabolomic study of Chrysanthemum flower cultivars, a combination of HS-GC-MS and other techniques was used to identify marker metabolites. This compound was identified as one of the volatile constituents, and its presence and concentration contributed to the chemical fingerprint used to differentiate between cultivars. rsc.org The identification was confirmed by comparing its mass spectrum and Kovats Index (a retention index used in gas chromatography) with reference data. rsc.org

The table below shows data from a study on Chrysanthemum flowers, highlighting the analytical details used for the identification of this compound. rsc.org

Table 2: Identification Data for this compound in Chrysanthemum Analysis

| Compound Name | Formula | CAS Number | Retention Time (min) | Kovats Index (Experimental) | Kovats Index (Reference) |

|---|

| This compound | C13H28 | 62108-22-9 | 7.563 | 956.53 | 952.00 |

Synthetic Approaches and Derivatization Research of 2,5,9 Trimethyldecane and Its Analogs

General Synthesis of Branched Alkanes Relevant to 2,5,9-Trimethyldecane Structure

The industrial and laboratory-scale synthesis of branched alkanes is a cornerstone of organic and industrial chemistry. These methods provide access to a vast array of hydrocarbon structures, including those with the specific branching pattern of this compound.

A primary strategy for synthesizing branched alkanes involves the oligomerization of smaller olefins, followed by hydrogenation of the resulting higher-molecular-weight olefins. This approach allows for the construction of complex carbon skeletons from simple, readily available starting materials.

The process typically begins with the dehydrogenation of light alkanes to produce olefins. google.com These olefins are then subjected to oligomerization, a process where they are catalytically combined to form larger molecules. google.com The degree of branching in the final alkane product can be controlled by the choice of olefin feedstock and the oligomerization catalyst. For instance, the oligomerization of butenes can lead to the formation of C8, C12, and C16 branched olefins, which upon hydrogenation, yield the corresponding branched alkanes. rsc.org

Several catalytic systems are employed for olefin oligomerization, with transition metal complexes, particularly those of nickel, platinum, and palladium, being prominent. google.com The selection of the catalyst and reaction conditions influences the regioselectivity of the oligomerization, thereby determining the branching pattern of the product. Following oligomerization, the unsaturated products are hydrogenated to yield the saturated branched alkanes. google.comrsc.org This final step typically utilizes catalysts such as palladium on carbon (Pd/C). rsc.org

A notable example from biofuel research involves the synthesis of jet fuel range C8–C16 branched alkanes from cellulose-derived butenes. rsc.org This process highlights the versatility of the oligomerization-hydrogenation strategy in producing tailored hydrocarbon mixtures.

Table 1: Key Steps in the Synthesis of Branched Alkanes via Oligomerization and Hydrogenation

| Step | Description | Key Reagents/Catalysts |

| Dehydrogenation | Conversion of light alkanes to olefins. | Iridium catalyst complexes. google.com |

| Oligomerization | Combining smaller olefins to form larger, branched olefins. | Nickel, Platinum, or Palladium catalyst complexes. google.com |

| Hydrogenation | Saturation of the branched olefins to form branched alkanes. | Palladium on carbon (Pd/C). rsc.org |

Gas-to-Liquid (GTL) technology provides a significant industrial route to a wide range of hydrocarbons, including branched alkanes. The core of GTL technology is the Fischer-Tropsch (FT) synthesis, which converts synthesis gas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons. ineratec.dewits.ac.za The syngas itself is typically derived from the reforming of natural gas. wits.ac.za

The FT process is a form of polymerization that occurs on the surface of a catalyst, leading to the formation of a spectrum of hydrocarbon chains of varying lengths and branching. wits.ac.za The product distribution is influenced by the choice of catalyst (typically iron or cobalt-based), temperature, pressure, and the H₂/CO ratio of the syngas. frontiersin.orgencyclopedia.pub

Iron-based catalysts are known to produce a higher proportion of branched hydrocarbons and oxygenates compared to cobalt-based catalysts. wits.ac.za The formation of branched hydrocarbons is often attributed to the re-adsorption of olefins onto the catalyst surface, followed by secondary reactions. wits.ac.zaencyclopedia.pub The resulting syncrude from the FT process is then subjected to conventional refining processes like hydrocracking and isomerization to produce specific fuel and lubricant fractions. frontiersin.org While GTL is a powerful technology for producing clean-burning fuels, it is an energy-intensive process.

Table 2: Overview of Gas-to-Liquid (GTL) Technology for Hydrocarbon Production

| Process Stage | Description | Key Features |

| Syngas Production | Conversion of natural gas (methane) into a mixture of carbon monoxide (CO) and hydrogen (H₂). | Steam reforming or partial oxidation of methane. wits.ac.za |

| Fischer-Tropsch Synthesis | Catalytic conversion of syngas into liquid hydrocarbons. | Utilizes iron or cobalt-based catalysts; produces a range of linear and branched alkanes, olefins, and oxygenates. ineratec.dewits.ac.zafrontiersin.orgencyclopedia.pub |

| Product Upgrading | Refining of the synthetic crude oil into finished products. | Hydrocracking and isomerization to produce fuels, lubricants, and waxes. frontiersin.org |

Chemical Transformations and Functional Group Introductions

The introduction of functional groups onto a branched alkane scaffold like this compound opens up avenues for creating novel molecules with diverse applications, from fragrances to pharmaceuticals.

Research into new fragrant molecules has led to the synthesis of various functionalized long-chain branched alcohols. A study focused on derivatives of methoxy (B1213986) elgenol reported the synthesis of a series of compounds, including 9-methoxy-2,5,9-trimethyldecan-4-ol. researchgate.netasianpubs.org While a detailed experimental protocol is not provided in the abstract, the synthesis is described as starting from the methoxylation of methyl heptenone, followed by a Darzens condensation to form 6-methoxy-2,6-dimethyl-heptanol. researchgate.netasianpubs.org This intermediate serves as a key building block for the synthesis of the target molecule and its analogs. researchgate.netasianpubs.org

A plausible synthetic route to 9-methoxy-2,5,9-trimethyldecan-4-ol, based on the provided information and general synthetic principles, would likely involve the coupling of a derivative of 6-methoxy-2,6-dimethyl-heptanol with a suitable C4 building block, followed by transformations to introduce the hydroxyl group at the 4-position. This approach highlights the modular nature of synthetic organic chemistry in constructing complex molecules from simpler precursors.

The synthesis of branched primary amines such as 2,5,9-trimethyldecan-1-amine, for which a PubChem entry exists, can be approached through several modern synthetic methodologies. nih.gov Although a specific synthesis for this compound is not detailed in the literature, general and selective methods for the synthesis of primary amines from ketones or alkenes are well-established. rsc.orgorganic-chemistry.org

One potential synthetic pathway to 2,5,9-trimethyldecan-1-amine could involve the reductive amination of a corresponding ketone, 2,5,9-trimethyldecanal. However, a more versatile approach could start from a suitable alkene. For instance, a terminal alkene with the 2,5,9-trimethyldecyl skeleton could be subjected to hydroformylation to yield the corresponding aldehyde, which is then converted to the primary amine via reductive amination.

Alternatively, modern catalytic methods allow for the direct amination of C-H bonds. A visible-light and cobalt dual-catalyzed allylic C-H amination of alkenes with free amines has been developed to produce branched amines. nih.gov While this specific method targets allylic positions, it exemplifies the ongoing research into direct C-N bond formation.

A more classical and reliable approach would be the conversion of a suitable carboxylic acid derivative (e.g., 2,5,9-trimethyldecanoic acid) to the corresponding primary amine via a Curtius, Hofmann, or Schmidt rearrangement. Another viable route is the reduction of the corresponding nitrile or azide.

Table 3: Potential Synthetic Routes to 2,5,9-Trimethyldecan-1-amine

| Starting Material Type | Key Transformation | Reagents/Catalysts |

| Aldehyde/Ketone | Reductive Amination | Ammonia, Hydrogen, Nickel-based catalyst. rsc.org |

| Alkene | Hydroformylation followed by Reductive Amination | 1. CO, H₂, Rhodium catalyst; 2. Ammonia, H₂, Ni catalyst. |

| Carboxylic Acid | Curtius Rearrangement | 1. SOCl₂, 2. NaN₃, 3. Heat, 4. H₃O⁺ |

| Alkyl Halide | Gabriel Synthesis or Azide Reduction | 1. Potassium phthalimide, 2. Hydrazine; or 1. NaN₃, 2. H₂, Pd/C. |

Biochemical Significance and Metabolic Pathway Investigations Involving 2,5,9 Trimethyldecane

Investigation of 2,5,9-Trimethyldecane as a Volatile Biomarker

Volatile organic compounds present in exhaled breath are gaining attention as potential non-invasive biomarkers for diagnosing and monitoring various diseases. nih.govnih.gov The analysis of these compounds, often referred to as "breathomics," offers a window into the metabolic processes occurring within the body. nih.gov

Recent research has highlighted the potential of this compound as a biomarker in the context of asthma. A pilot study aimed at differentiating between various asthma-related patient groups identified this compound as a key discriminatory molecule. In this study, a combination of two VOCs, 2-methylpentane (B89812) and this compound, was able to distinguish the asthmatic/atopic non-asthmatic group from the non-asthmatic/atopic non-asthmatic group with a classification accuracy of 90.5%. nih.gov This finding suggests that this compound, in conjunction with other VOCs, could contribute to the development of a non-invasive diagnostic tool for asthma phenotyping. nih.govresearchgate.net

The study utilized a portable gas chromatography-mass spectrometry (GC-MS) system for real-time analysis of exhaled breath, demonstrating the feasibility of using such compounds in a clinical setting. The identification of branched alkanes, such as this compound, as potential biomarkers is a recurring theme in asthma research, suggesting that alterations in lipid metabolism or oxidative stress may be associated with the disease. nih.govresearchgate.net

Table 1: Volatile Organic Compounds for Asthma Differentiation

| Patient Group Comparison | Discriminatory VOCs | Classification Accuracy | Source |

|---|---|---|---|

| Asthmatic/Atopic Non-Asthmatic vs. Non-Asthmatic/Atopic Non-Asthmatic | 2-Methylpentane, this compound | 90.5% | nih.gov |

Postulated Roles in Biological Processes

Beyond its potential as a human disease biomarker, this compound has been identified in the volatile profiles of other organisms, suggesting broader biological roles.

This compound has been identified as a volatile component of the medicinal fungus Ophiocordyceps sinensis. nih.govresearchgate.net This fungus, highly valued in traditional medicine, has a complex chemical profile that is believed to contribute to its therapeutic properties. A comprehensive analysis of the volatile components of O. sinensis and its insect host products using headspace solid-phase microextraction (HS-SPME) combined with comprehensive two-dimensional gas chromatography and quadrupole time-of-flight mass spectrometry (GC×GC-QTOFMS) successfully separated and identified this compound from a complex mixture that included other bioactive compounds like D-limonene. nih.govresearchgate.net

While the specific function of this compound in O. sinensis is not yet fully understood, its presence in the volatile blend suggests it may play a role in the fungus's chemical ecology, potentially in interactions with its host or other microorganisms. The volatile profiles of medicinal organisms are of significant interest for their potential pharmacological activities and for quality control of herbal products. nih.gov

While direct evidence of the co-occurrence of this compound with other bioactive compounds in plant extracts is still emerging, studies on related isomers and other branched alkanes provide some context. For instance, an analysis of the seeds of the medicinal plant Boerhavia elegans identified a range of bioactive compounds, including the structurally similar branched alkane 2,6,11-trimethyldecane. researchgate.net This compound was found alongside known bioactive substances such as butylated hydroxytoluene (an antioxidant), n-hexadecanoic acid (palmitic acid), and octadecanoic acid (stearic acid), which are known to have antimicrobial and anti-inflammatory properties. researchgate.net The presence of various branched alkanes in plant extracts containing flavonoids, terpenes, and other bioactive molecules suggests a potential for synergistic effects or a shared biosynthetic origin. scispace.comnih.govnih.gov

Theoretical Considerations of its Integration into Biochemical Pathways

The metabolic fate of branched alkanes like this compound in mammals is not well-defined, leading researchers to rely on computational modeling and knowledge of related metabolic pathways to postulate its potential biotransformation.

The metabolism of xenobiotics, including alkanes, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.govnih.gov In silico tools and computational models are increasingly used to predict the metabolic fate of compounds, including their sites of metabolism (SOM) and potential metabolites. nih.govnih.goveurekaselect.comunimi.it

For a branched alkane such as this compound, it is hypothesized that its metabolism would be initiated by hydroxylation, catalyzed by a CYP enzyme. This would involve the insertion of an oxygen atom into a C-H bond, forming an alcohol. researchgate.net The resulting alcohol could then undergo further oxidation to an aldehyde or ketone, and subsequently to a carboxylic acid, which could then be conjugated and excreted.

Computational models for predicting CYP-mediated metabolism often consider factors such as the reactivity of different C-H bonds and their accessibility within the enzyme's active site. nih.gov For this compound, the tertiary carbons (at positions 2, 5, and 9) would be likely sites of initial hydroxylation due to the relative stability of the resulting carbon radical intermediate. The biosynthesis of branched alkanes in organisms like plants is thought to involve derivatives of branched-chain amino acids such as valine, leucine, and isoleucine, which provide the branching structures. mdpi.com While this is a biosynthetic pathway, the structural similarities suggest that catabolic pathways might also target these branched points.

Table 2: Postulated Metabolic Steps for this compound

| Metabolic Step | Enzyme System | Potential Product |

|---|---|---|

| Initial Oxidation (Hydroxylation) | Cytochrome P450 (CYP) | Trimethyldecanol isomer |

| Further Oxidation | Alcohol/Aldehyde Dehydrogenase | Trimethyldecanal/Trimethyldecanone or Trimethyldecanoic acid isomer |

Further research utilizing advanced analytical and computational techniques is necessary to fully elucidate the biochemical significance and metabolic pathways of this compound.

Theoretical and Computational Chemistry of 2,5,9 Trimethyldecane Isomers

Molecular Structure Elucidation and Isomeric Relationships

Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms in space. libretexts.org For alkanes like 2,5,9-trimethyldecane (C13H28), the number of possible structural isomers is substantial. Computational chemistry, particularly through the application of mathematical principles like graph theory, provides a powerful framework for systematically identifying and distinguishing these isomers.

Graph theory is a branch of mathematics that has found significant application in chemistry for modeling molecules and rationalizing the phenomenon of isomerism. unipmn.itpreprints.org In this context, molecules are represented as "chemical graphs," where atoms serve as the vertices (or nodes) and the chemical bonds between them act as the edges. e-tarjome.comresearchgate.net

For alkanes (CnH2n+2), the molecular structure can be simplified by creating a "hydrogen-depleted molecular graph," which considers only the carbon skeleton. e-tarjome.com This results in a graph structure known as a tree—a connected graph with no cycles. itb.ac.idstackexchange.com Each unique tree corresponds to a distinct constitutional isomer of the alkane. The degree of a vertex in this graph represents the number of other carbon atoms a specific carbon atom is bonded to. unipmn.itstackexchange.com

The process of distinguishing isomers using graph theory involves generating all possible non-isomorphic trees for a given number of vertices (carbon atoms). For example, the five isomers of hexane (B92381) (C6H14) can be uniquely represented by five different tree graphs. This systematic approach, originally explored by mathematician Arthur Cayley, provides a foundational method for isomer enumeration. unipmn.ititb.ac.id By representing the carbon backbone of this compound and its isomers as distinct tree graphs, their unique structural identities can be unequivocally established and differentiated.

| Isomer Name | Molecular Structure | Corresponding Graph (Tree) | Vertex Degree Partition |

|---|---|---|---|

| n-Hexane | CH₃-CH₂-CH₂-CH₂-CH₂-CH₃ | Linear chain | Two primary (1°), Four secondary (2°) |

| 2-Methylpentane (B89812) | (CH₃)₂CH-CH₂-CH₂-CH₃ | Branched chain | Three primary (1°), Two secondary (2°), One tertiary (3°) |

| 3-Methylpentane | CH₃-CH₂-CH(CH₃)-CH₂-CH₃ | Branched chain | Three primary (1°), Two secondary (2°), One tertiary (3°) |

| 2,2-Dimethylbutane | (CH₃)₃C-CH₂-CH₃ | Highly branched chain | Four primary (1°), One secondary (2°), One quaternary (4°) |

| 2,3-Dimethylbutane | (CH₃)₂CH-CH(CH₃)₂ | Highly branched chain | Four primary (1°), Two tertiary (3°) |

Computational Prediction of Structural Characteristics

Computational chemistry enables the prediction of various molecular properties directly from the molecular structure. For alkanes, Quantitative Structure-Property Relationship (QSPR) models are frequently used to establish a mathematical connection between the structure of a molecule and its physicochemical properties. intofuture.orgresearchgate.net These models rely on calculating numerical values, known as molecular descriptors, that encode structural information.

Molecular descriptors, or topological indices, are numerical values derived from the molecular graph that characterize the molecule's topology. preprints.orgacs.org These descriptors quantify aspects such as molecular size, branching, and shape. By correlating these indices with experimentally determined properties, predictive QSPR models can be developed. niscpr.res.intuwien.at

Several types of topological indices are used to characterize alkane isomers:

Degree-based indices: These are calculated from the degrees of the vertices in the molecular graph. The Randić index, for instance, is related to molecular branching and shows a correlation with properties like the boiling point of alkanes. acs.org

Distance-based indices: These indices are derived from the distances between pairs of vertices in the graph. The Wiener index, one of the earliest topological indices, correlates well with the boiling points of alkanes. acs.org

Adjacency spectral indices: These are calculated from the eigenvalues of the adjacency matrix of the molecular graph and capture global connectivity information. acs.org

For isomers, properties often vary in a predictable manner with changes in molecular structure. For example, increased branching in an alkane chain tends to lower the boiling point. lumenlearning.com This is because more compact, branched molecules have a smaller surface area, leading to weaker van der Waals dispersion forces between molecules compared to their linear counterparts. lumenlearning.com Topological indices can effectively capture this degree of branching. QSPR studies have demonstrated strong correlations between various topological indices and properties such as boiling point, molar volume, heat of vaporization, and stability for sets of alkane isomers. niscpr.res.insemanticscholar.org

| Isomer Name | Structure | Boiling Point (°C) | General Observation |

|---|---|---|---|

| n-Pentane | Linear | 36.1 | Highest boiling point due to largest surface area and strongest intermolecular forces. |

| Isopentane (2-Methylbutane) | Branched | 27.7 | Intermediate boiling point due to reduced surface area from branching. |

| Neopentane (2,2-Dimethylpropane) | Highly Branched | 9.5 | Lowest boiling point due to the most compact, spherical shape and weakest intermolecular forces. lumenlearning.com |

Industrial Relevance and Applied Chemical Engineering Research of 2,5,9 Trimethyldecane

Application in Fuel Surrogate Mixture Design and Analysis

In the pursuit of sustainable aviation fuels, Alcohol-to-Jet (ATJ) technology is a significant pathway for producing bio-based alternatives to conventional jet fuel. A crucial part of this research involves the detailed chemical characterization of ATJ fuels to formulate surrogate mixtures. These surrogates, comprising a limited number of well-understood hydrocarbon compounds, are vital for computational modeling to simulate and predict combustion performance.

A detailed analysis of an ATJ fuel derived from isobutanol revealed a complex blend of branched alkanes. The fuel was primarily composed of two highly-branched alkanes: 2,2,4,6,6-pentamethylheptane (B104275) and 2,2,4,4,6,8,8-heptamethylnonane (B1194848). acs.orgresearchgate.net Through gas chromatography-mass spectrometry (GC/MS) analysis, numerous other isomers present in smaller amounts were also detected. In this analytical process, 2,5,9-Trimethyldecane was identified as a potential component based on a match with the National Institute of Standards and Technology (NIST) library for a peak detected in the ATJ fuel sample. acs.org

The formulation of an effective surrogate mixture centered on replicating key physical properties of the actual ATJ fuel, including density, viscosity, and flash point. acs.org The final proposed surrogate was a blend of 2,2,4,4,6,8,8-heptamethylnonane and a mixture of isododecane isomers, chosen because they were the most abundant and commercially available compounds that could reproduce the target properties. acs.orgresearchgate.net Although this compound was identified within the ATJ fuel, it was not chosen as a primary component for the surrogate mixture due to its lower concentration relative to other isomers.

| Retention Time (min) | Top NIST Matches | Chemical Formula |

|---|---|---|

| 5.37 | 2,2,4,6,6-pentamethylheptane | C12H26 |

| 6.36 | This compound | C13H28 |

| 10.48 | 2,2,4,4,6,8,8-heptamethylnonane | C16H34 |

Hydrocarbon Stream Characterization in Industrial Processes

This compound is a known component of complex hydrocarbon mixtures utilized in a range of industrial applications. It is specifically listed as a constituent of the substance identified as "Hydrocarbons, C11-C13, isoalkanes, <2% aromatics". europa.eu This substance is a complex blend of hydrocarbons produced from the distillation of petroleum fractions and consists mainly of branched-chain (isoalkane) hydrocarbons with carbon numbers ranging from C11 to C13.

The characterization of such industrial streams is vital for quality control, process optimization, and adherence to regulatory standards. The presence of specific isomers like this compound can affect the physical properties of the blend, such as its boiling point range, viscosity, and solvency. Analytical methods like GC/MS are indispensable for identifying and quantifying individual components within these complex substances, which are often classified as UVCB (Unknown or Variable composition, Complex reaction products or Biological materials). The European Chemicals Agency (ECHA) registration dossier for this isoalkane mixture explicitly includes this compound in its compositional data, highlighting its importance in the characterization of industrial chemical processes. europa.eu

Research on Contaminant Mitigation Technologies

Desiccant wheel systems are primarily employed in heating, ventilation, and air conditioning (HVAC) systems to control humidity. trane.comnrel.govresearchgate.net These wheels are equipped with adsorbent materials, like silica (B1680970) gel or molecular sieves, which have a strong affinity for water vapor. researchgate.net These materials are also capable of co-adsorbing other airborne chemical pollutants, such as volatile organic compounds (VOCs), from the air. osti.gov The wheel rotates between a process air stream, which is being dehumidified and cleaned, and a heated regeneration air stream that removes the captured moisture and pollutants, which are then exhausted outside. trane.comresearchgate.net

While no direct research on the effectiveness of desiccant wheels for the specific removal of this compound was found, studies on other VOCs show the technology's potential. As a branched alkane, this compound is a type of VOC that could be targeted by these systems. Research by the National Renewable Energy Laboratory examined the removal performance of a desiccant wheel for toluene (B28343) (an aromatic hydrocarbon) and n-hexane (a straight-chain alkane) at sub-ppm levels. nrel.gov

The results of that study indicated that removal efficiency depends on the specific chemical. The desiccant wheel was able to transfer a substantial portion of the tested VOCs from the process inlet to the regeneration outlet. nrel.gov This suggests that desiccant systems may be effective at reducing indoor air concentrations of various VOCs, which would likely include branched alkanes such as this compound, though specific efficiency would need to be confirmed through experimental testing.

| Volatile Organic Compound | Approximate Removal Efficiency |

|---|---|

| Toluene | ~70% |

| n-Hexane | ~20% |

Q & A

Q. What are the validated analytical methods for quantifying 2,5,9-trimethyldecane in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with retention index (RI) matching is the most reliable method. For precise identification, use a combination of spectral matching (MS fragmentation patterns) and RI values calibrated against reference standards. Ensure column polarity matches the hydrocarbon’s volatility (e.g., non-polar columns like DB-5). Validate reproducibility by spiking known concentrations into control matrices and calculating recovery rates (≥85% is acceptable) .

Q. How can I confirm the structural identity of this compound in synthetic mixtures?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, specifically and NMR, to resolve methyl branching patterns. Compare spectral data with published libraries (e.g., NIST Chemistry WebBook) and verify via IUPAC naming rules, ensuring the lowest possible substituent numbers are assigned despite higher numerical sums (e.g., 2,5,9- vs. 3,4,9-trimethyldecane) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Prioritize determining boiling point (estimated 230–250°C for C13H28 isomers), logP (hydrophobicity), and vapor pressure. Use computational tools like EPI Suite for preliminary predictions, then validate experimentally via differential scanning calorimetry (DSC) and octanol-water partitioning assays .

Advanced Research Questions

Q. How to resolve contradictions in concentration trends of this compound across experimental conditions (e.g., dietary studies)?

- Methodological Answer : Conduct multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate variables affecting hydrocarbon levels. In dietary studies (e.g., antioxidant supplementation), control for lipid oxidation rates, as branched alkanes like this compound may arise from lipid degradation. Replicate experiments under inert atmospheres (N₂) to minimize oxidative artifacts .

Q. What experimental designs are optimal for studying isomer-specific biological or environmental impacts of this compound?

- Methodological Answer : Use isomer-selective synthesis (e.g., Grignard reactions with chiral catalysts) to produce pure this compound. Compare its bioactivity or environmental persistence against structural analogs (e.g., 2,4,6-trimethyldecane) in cell-based assays or soil microcosms. Employ kinetic modeling to differentiate degradation pathways .

Q. How to address reproducibility challenges in synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Optimize catalytic hydrogenation conditions (e.g., Pd/C or Raney Ni) for alkene precursors, monitoring stereochemistry via chiral GC. Validate purity using polarimetric analysis and enantioselective HPLC. Document catalyst loading, temperature, and solvent effects rigorously to ensure protocol transferability .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing small-effect-size data (e.g., non-significant concentration changes in this compound)?

- Methodological Answer : Apply Bayesian statistics to quantify evidence for the null hypothesis (e.g., Bayes Factor < 0.3). Use sensitivity analysis to assess whether sample size or measurement error (e.g., GC-MS detection limits) obscured significance. Report effect sizes (Cohen’s d) alongside p-values for transparency .

Q. How to graphically represent isomer distribution data (e.g., this compound vs. other trimethyldecanes) in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.